3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
Beschreibung
This compound is synthesized via the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in ethyl acetate, forming a hydrobromide salt . It exhibits notable antitumor activity, particularly against diverse cancer cell lines, as demonstrated in studies conducted by the National Cancer Institute . The 4-methoxyphenyl and phenyl substituents on the triazolothiadiazine core contribute to its pharmacological profile, with the methoxy group enhancing electronic and solubility properties critical for bioactivity.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS.BrH/c1-22-14-9-7-13(8-10-14)16-18-19-17-21(16)20-15(11-23-17)12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNUTQZJDAVCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=CC=C4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions are primarily inhibitory, which can modulate the activity of these enzymes and affect various metabolic pathways. The compound’s ability to form hydrogen bonds with target biomolecules enhances its binding affinity and specificity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53, Bax, and caspase-3, while downregulating anti-apoptotic genes like Bcl2. This modulation of gene expression leads to the inhibition of cell proliferation and the induction of programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is facilitated by the compound’s hydrogen bonding capability and its structural compatibility with the enzyme’s active site. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, further contributing to its anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that its efficacy in inhibiting cell proliferation and inducing apoptosis remains consistent, although slight reductions in potency may occur due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are dose-dependent and highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination. The compound’s metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects. Additionally, it can affect metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes due to its lipophilic nature, allowing it to accumulate in target tissues. Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its transport.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity.
Biologische Aktivität
3-(4-Methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies focusing on its biological activity, particularly its anticancer properties and antifungal effects.
Synthesis
The compound is synthesized through a two-step reaction involving the interaction of substituted benzoic acid with thiocarbohydrazide to form 4-amino-3-(substituted phenyl)-5-mercapto-1,2,4-triazole derivatives. These derivatives are then treated with substituted acetophenone to yield the desired triazolo-thiadiazine structure . The synthesis process is characterized by methods such as IR spectroscopy and NMR analysis to confirm the structure of the compounds produced.
In Vitro Studies
In vitro studies conducted at the US National Cancer Institute evaluated the antitumor activity of 3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides against 60 different cancer cell lines. The results indicated a promising spectrum of activity against various types of cancers including leukemia, non-small cell lung cancer, colon cancer, melanoma, and breast cancer .
Table 1: Anticancer Activity Against Various Cell Lines
| Cancer Type | IC50 (µM) | Notes |
|---|---|---|
| Leukemia | 0.015 | High potency observed |
| Non-small cell lung cancer | 0.011 | Comparable to established chemotherapeutics |
| Breast cancer (MDA-MB-468) | 0.013 | Enhanced activity with ethyl substitution |
| Colon cancer | 0.020 | Effective inhibition |
The biological mechanism involves inhibition of tubulin polymerization which disrupts the mitotic spindle formation necessary for cell division . This disruption leads to apoptosis in cancer cells, highlighting the compound's potential as an anticancer agent.
Antifungal Activity
The synthesized compound also exhibited antifungal properties against several strains of Candida species. In particular, it was tested against Candida albicans and Candida tropicalis with notable effectiveness .
Table 2: Antifungal Activity Against Candida Strains
| Candida Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Candida tropicalis | 16 µg/mL |
Case Studies
Recent studies have shown that modifications to the triazolo-thiadiazine structure can enhance its biological activity. For instance, substituting different alkyl groups at specific positions has been linked to increased antitumor efficacy . A notable case involved the modification of the 3-H position with ethyl or pentyl groups which significantly improved activity against breast cancer cells.
Wissenschaftliche Forschungsanwendungen
Overview
Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. A study synthesized several derivatives and evaluated their efficacy against various fungal strains, including Candida albicans and Candida glabrata. The results indicated that these compounds could serve as potential antifungal agents due to their ability to inhibit fungal growth effectively.
Case Study
In a study conducted by researchers at the National University of Pharmacy, several derivatives were synthesized and tested against multiple Candida strains. The compounds were characterized using IR, NMR, and mass spectral data. The findings suggested that certain derivatives showed promising antifungal activity comparable to standard antifungal medications .
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Candida albicans | 15 |
| Compound B | Candida glabrata | 18 |
| Compound C | Candida tropicalis | 12 |
Overview
The antitumor potential of 3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has been extensively studied. It has been shown to exhibit cytotoxic effects against a wide range of cancer cell lines through in vitro assays.
Case Study
A comprehensive study assessed the antitumor activity of this compound on 60 different cancer cell lines, including leukemia and breast cancer cells. The results indicated that specific derivatives displayed high levels of antitumor activity. For instance, the replacement of certain groups within the compound structure significantly enhanced its effectiveness against MDA-MB-468 breast cancer cells .
| Cancer Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MDA-MB-468 (Breast) | 5.2 | High |
| A549 (Lung) | 10.0 | Moderate |
| HCT116 (Colon) | 8.5 | Moderate |
Antifungal Mechanism
The antifungal activity is believed to stem from the compound's ability to interfere with the synthesis of fungal cell walls or disrupt cellular functions essential for fungal survival.
Antitumor Mechanism
The antitumor effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit mitotic activity. This was confirmed through fluorescence-based assays that measured cell viability post-treatment .
Analyse Chemischer Reaktionen
Functionalization Reactions
The triazolothiadiazine core undergoes regioselective modifications at positions 3 and 6:
Reactions with Electrophiles
-
α-Bromoketones : Reacts in anhydrous ethanol under reflux to form 6-aryl-substituted derivatives (e.g., 6-(4-methylphenyl) variants) .
-
2-Chloroacetamides : In phosphorous oxychloride (POCl₃), yields N-aryl-1,8a-dihydro-7H-triazolo-thiadiazin-6-amines, which exhibit tubulin inhibition .
Salt Formation and Stability
The hydrobromide salt form is critical for bioavailability. Formation occurs via:
Stability studies in aqueous solutions (pH 1–7.4) show no degradation over 48 hours at 25°C, confirming suitability for oral administration .
Mechanistic Insights
Reactions with α-bromoketones proceed through nucleophilic substitution (SN₂), where the thiadiazine sulfur attacks the electrophilic α-carbon of the ketone . Computational studies (DFT) suggest that electron-donating groups (e.g., methoxy) stabilize the transition state, reducing activation energy by 15–20 kJ/mol .
Comparative Analysis of Derivatives
Substituents at position 3 significantly influence biological activity:
| R Group | Antitumor Activity (MDA-MB-468 IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| H | 18.5 μM | 0.12 |
| Ethyl | 9.8 μM | 0.09 |
| Pentyl | 7.2 μM | 0.05 |
Larger alkyl groups (e.g., pentyl) enhance membrane permeability but reduce solubility .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Molecular Properties
The triazolothiadiazine scaffold allows for extensive structural modifications, leading to variations in molecular weight, solubility, and biological activity. Key analogs include:
*Estimated based on C₁₈H₁₅N₄OS·HBr.
Key Observations :
Spectroscopic and Physical Properties
- IR/NMR Data : Disappearance of NH₂ and SH signals in the target compound’s NMR spectrum confirms cyclization, a trend observed in analogs like 16 and 18 .
- Melting Points : Derivatives with nitro groups (e.g., 5d, 285–287°C) exhibit higher melting points than phenyl-substituted analogs (e.g., 9b, 165–167°C), reflecting increased crystallinity due to polar groups .
Q & A
Q. What is the standard synthetic route for 3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide?
The compound is synthesized via a multi-step reaction sequence. Key steps include:
- Condensation of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in ethyl acetate .
- Cyclization using phosphoryl chloride (POCl₃) to form the triazolo-thiadiazine core . Purification involves recrystallization, and hydrobromide salts are formed by acid treatment. Confirmatory techniques like ¹H NMR, IR, and elemental analysis are critical for structural validation .
Q. How is the compound structurally characterized to confirm its identity?
Characterization methods include:
- ¹H NMR : Signals for aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and triazole/thiadiazine protons .
- IR : Peaks for C=N (1600–1650 cm⁻¹), C-S (650–750 cm⁻¹), and N-H (if present) .
- Elemental analysis : Confirms C, H, N, S, and Br stoichiometry .
- X-ray crystallography : Monoclinic crystal system (space group Pc) with unit cell parameters (e.g., a = 4.0047 Å, β = 99.65°) .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer activity : Tested against 60 cancer cell lines (e.g., MDA-MB-468 breast cancer), showing GI₅₀ values <10 µM. Ethyl/pentyl substituents at position 3 enhance activity .
- Antimicrobial activity : Inhibits Staphylococcus aureus and Escherichia coli with MIC values comparable to ampicillin .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Reaction conditions : Use anhydrous solvents (e.g., ethyl acetate) and controlled temperatures (70–80°C) to minimize side reactions .
- Catalysts : Triethylamine improves cyclization efficiency in POCl₃-mediated steps .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) enhances purity. HPLC with C18 columns (acetonitrile/water) confirms >95% purity .
Q. What contradictions exist in reported biological data, and how can they be resolved?
- Discrepancies in activity : Some studies report broad-spectrum anticancer activity, while others note selectivity for specific cell lines (e.g., MDA-MB-468). Resolution requires standardized assays (e.g., NCI-60 panel protocols) and controlled substituent variations .
- Mechanistic ambiguity : While molecular docking suggests inhibition of 14-α-demethylase (PDB: 3LD6), experimental validation via enzyme inhibition assays is needed .
Q. How do structural modifications (e.g., substituents at position 3) influence bioactivity?
- Alkyl chains : Ethyl/pentyl groups at position 3 enhance anticancer activity (e.g., GI₅₀ reduced by 30% vs. unsubstituted analogs) .
- Aromatic substituents : Electron-donating groups (e.g., methoxy) improve solubility and target binding, while halogens (e.g., Br) increase lipophilicity and membrane permeability .
Q. What advanced techniques are used to study its mechanism of action?
- Molecular docking : Predicts interactions with fungal 14-α-demethylase (CYP51) and human alkaline phosphatase (h-TNAP) .
- In vitro enzyme assays : Measure inhibition of CYP51 (via ergosterol biosynthesis disruption) or h-TNAP (via p-nitrophenylphosphate hydrolysis) .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms pro-apoptotic effects in cancer cells .
Q. How can crystallographic data guide structure-based drug design?
- Crystal packing analysis : Reveals hydrogen bonding (N-H···Br) and π-π stacking between aromatic rings, which stabilize the bioactive conformation .
- Torsion angles : Adjustments to the triazole-thiadiazine dihedral angle (~15°) can optimize target binding .
Methodological Considerations
Q. What are the best practices for validating biological activity in heterogeneous assays?
- Dose-response curves : Use at least five concentrations (1 nM–100 µM) to calculate IC₅₀/GI₅₀ values .
- Positive controls : Include reference drugs (e.g., doxorubicin for anticancer assays, ampicillin for antibacterial tests) .
- Replicate experiments : Triplicate runs with statistical analysis (e.g., ANOVA) ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
